Butetamate - 14007-64-8

Butetamate

Catalog Number: EVT-373507
CAS Number: 14007-64-8
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Butetamate, a compound with potential therapeutic applications, has been the subject of various studies due to its biological activities. The research on butetamate encompasses its effects on cellular processes such as histone deacetylase (HDAC) activity, which plays a crucial role in gene expression and regulation. Understanding the mechanism of action of butetamate is essential for exploring its applications in fields like cancer treatment and inflammation management.

Applications in Various Fields

Cancer Treatment

In the field of oncology, butetamate has shown promise as a therapeutic agent. It induces cell cycle arrest and apoptosis in cancer cells, as demonstrated in studies involving lung cancer cell lines. For instance, butein, a derivative of butetamate, has been observed to downregulate cyclooxygenase-2 (COX-2) expression at both mRNA and protein levels in A549 lung cancer cells. COX-2 is an enzyme that is often overexpressed in lung cancer tissue and is involved in the conversion of arachidonic acid to prostanoids. The downregulation of COX-2 by butetamate suggests its potential as a candidate drug for lung cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation2.

Inflammation Management

The anti-inflammatory properties of butetamate are also noteworthy. Butein, a flavonoid derivative of butetamate, has been isolated from plants known for their anti-inflammatory effects. By inhibiting COX-2 expression, butetamate may reduce the production of pro-inflammatory prostanoids, suggesting its utility in managing inflammatory conditions. This anti-inflammatory action, coupled with its anti-proliferative effects, positions butetamate as a potential therapeutic drug for treating diseases where inflammation plays a key role2.

Overview

Source and Classification
Butetamate, also known as 2-(Diethylamino)ethyl 2-phenylbutanoate, has the molecular formula C16H25NO2C_{16}H_{25}NO_{2} and a molecular weight of approximately 263.3752g/mol263.3752\,g/mol . It is classified as an ester and is primarily utilized in organic synthesis as a reagent and standard in analytical chemistry .

Synthesis Analysis

Synthesis Methods
Butetamate can be synthesized through the esterification of alpha-phenylbutyric acid with beta-diethylaminoethyl chloride hydrochloride. This reaction typically requires a base such as potassium carbonate and is conducted in a solvent like diisopropyl ether under reflux conditions for about 18 hours .

Technical Parameters

  • Reactants: Alpha-phenylbutyric acid, beta-diethylaminoethyl chloride hydrochloride.
  • Base: Potassium carbonate.
  • Solvent: Diisopropyl ether.
  • Reaction Conditions: Reflux at elevated temperatures for 18 hours.

In industrial settings, this synthesis is scaled up using continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .

Molecular Structure Analysis

Structural Characteristics
The molecular structure of Butetamate features a diethylamino group attached to an ethyl ester of alpha-phenylbutyric acid. Its structural formula can be represented as follows:

Butetamate Structure C16H25NO2\text{Butetamate Structure }C_{16}H_{25}NO_{2}

Relevant Data

  • Functional Groups: Ester group (-COO-), tertiary amine (due to the diethylamino group).
  • 3D Geometry: The compound exhibits a three-dimensional arrangement that influences its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Types of Reactions Involved
Butetamate participates in several types of chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, Butetamate can hydrolyze to yield alpha-phenylbutyric acid and beta-diethylaminoethanol.
  2. Oxidation: It can be oxidized to form corresponding carboxylic acids and amines.
  3. Nucleophilic Substitution: Reactions can occur at the ester or amine functional groups when treated with nucleophiles like sodium methoxide or ammonia .

Common Reagents and Conditions

  • Hydrolysis Agents: Hydrochloric acid or sodium hydroxide.
  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
Mechanism of Action

Butetamate exhibits biological activity that has been explored for its potential therapeutic effects, particularly as a cough suppressant. Its mechanism involves interaction with the cough center in the medulla oblongata, specifically binding to sites similar to those targeted by dextromethorphan .

Relevant Data

  • Binding Affinity: High affinity for the cough center noted in studies involving guinea pig brain tissue.
  • Pharmacokinetics: Demonstrates significant protein binding (approximately 98%) and renal excretion (about 90%) .
Physical and Chemical Properties Analysis

Relevant Data

  • Molecular Weight: 263.3752g/mol263.3752\,g/mol
  • Density: Specific density values are not widely reported but are typical for organic esters.
Applications

Butetamate has diverse applications across various fields:

  1. Organic Chemistry: Serves as a reagent in synthetic pathways for other compounds.
  2. Analytical Chemistry: Used as a standard in HPLC methods for quantifying related compounds .
  3. Pharmaceutical Research: Investigated for potential therapeutic effects in treating respiratory conditions such as coughs .
  4. Industrial Use: Acts as an intermediate in synthesizing pharmaceuticals, contributing to drug formulation processes .
Introduction to Butamirate Citrate

Butamirate citrate is a centrally acting antitussive agent developed for symptomatic cough management. As the citrate salt of butamirate, it exhibits enhanced solubility and bioavailability compared to the free base form. The compound functions by suppressing cough reflex sensitivity at the brainstem level without opioid receptor involvement, distinguishing it pharmacologically from codeine-based antitussives [1] [8]. Its development addressed the need for non-narcotic cough suppressants with favorable tolerability profiles, particularly in pediatric and geriatric populations where opioid side effects pose significant concerns [5].

Historical Development and Discovery

Butamirate was first synthesized during the mid-20th century as part of pharmaceutical efforts to develop non-opioid antitussive agents. Early pharmacological characterization demonstrated its selective action on the cough center in the medulla oblongata, specifically binding to the dextromethorphan-binding site in guinea pig brain tissue with high affinity [1]. This mechanism differentiated it from both opioid derivatives and peripherally acting antitussives.

Initial clinical evaluations occurred in Europe during the 1970s, with Germouty and Weibel publishing one of the earliest comparative clinical studies versus codeine-based antitussives in 1990 [1]. The citrate salt formulation was developed to improve the compound's water solubility and oral absorption characteristics, facilitating its incorporation into syrup formulations. By the 1990s, butamirate citrate had gained market authorization in multiple European countries and Mexico, though it remained unavailable in the United States pharmaceutical market [1] [6].

Table 1: Historical Development Timeline of Butamirate Citrate

Time PeriodDevelopment Milestone
1950-1970Initial synthesis and pharmacological characterization
1970-1990Clinical efficacy evaluation in European populations
1990Publication of first clinical comparative study
1990sMarket authorization in European countries and Mexico
1997Bioavailability studies in human volunteers [6]

Chemical Classification and Nomenclature

Butamirate citrate belongs to the chemical class of 2-(2-diethylaminoethoxy)ethyl esters, structurally characterized as the 2-[2-(diethylamino)ethoxy]ethyl ester of 2-phenylbutanoic acid in citrate salt form. It shares structural similarities with other non-opioid antitussives including oxeladin and pentoxyverine, which feature analogous aminoethoxyethyl ester backbones with variations in their aromatic substituents [1].

The systematic IUPAC name for butamirate free base is 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate. As a pharmaceutical compound, it is typically administered as the citrate salt with a 1:1 stoichiometric ratio of butamirate to citric acid, yielding the molecular formula C₁₈H₂₉NO₃·C₆H₈O₇ and a molecular weight of 499.55 g/mol [6] [8]. The citrate salt formation occurs through protonation of the tertiary amine group by citric acid, enhancing water solubility crucial for formulation development.

Table 2: Chemical Identification Data for Butamirate Citrate

ParameterSpecification
CAS Registry Number18109-81-4 [4] [6]
Molecular FormulaC₂₄H₃₇NO₁₀ (salt form) [6] [8]
Molecular Weight499.55 g/mol [6]
Free Base FormulaC₁₈H₂₉NO₃ [1] [4]
Free Base Molecular Weight307.43 g/mol [4]
Chemical StructureDiethylaminoethoxyethyl ester of 2-phenylbutanoic acid [1]
Salt FormerCitric acid [6]

The compound is marketed under multiple trade names including Acodeen, Codesin, Pertix, Sinecod, Sinecoden, and Sinecodix, reflecting regional variations in pharmaceutical branding [1]. Its ATC (Anatomical Therapeutic Chemical) classification code is R05DB13 (Other cough suppressants), placing it among non-opioid centrally acting antitussives in the World Health Organization's drug classification system [8].

Current Academic and Industrial Relevance

In academic research, butamirate citrate maintains relevance as a reference compound in antitussive studies due to its well-characterized mechanism of action. Recent investigations have focused on:

  • Cough Reflex Modulation: Studies examining its binding affinity to the dextromethorphan-binding site in the medullary cough center continue to elucidate fundamental mechanisms of cough suppression [1] [5].
  • Comparative Efficacy: Research contrasts its therapeutic profile with newer antitussive agents using modern assessment methodologies including cough challenge tests and objective cough counting technologies [5].
  • Analytical Chemistry: Development of stability-indicating analytical methods for quality control, including derivative spectrophotometry and high-performance liquid chromatography techniques to quantify butamirate citrate amidst degradation products [6].

Industrial applications focus on formulation development and quality control:

  • Formulation Optimization: Research into relative bioavailability of different formulations (syrups, drops, tablets) has demonstrated significant pharmacokinetic differences, driving development of improved delivery systems [6].
  • Impurity Profiling: Industrial quality control emphasizes trace metal analysis using inductively coupled plasma mass spectrometry (ICP-MS) to meet pharmacopoeial requirements for heavy metal contaminants [6].
  • Process Chemistry: Optimization of synthetic routes to produce high-purity butamirate citrate at commercial scale, with emphasis on minimizing genotoxic impurities and ensuring crystalline consistency.

The European market maintains steady demand despite newer competitors, particularly in pediatric formulations where its non-opioid status and established safety profile remain advantageous. Ongoing pharmacovigilance studies continue to refine its risk-benefit profile in specific patient subpopulations [1] [5].

Properties

CAS Number

14007-64-8

Product Name

Butetamate

IUPAC Name

2-(diethylamino)ethyl 2-phenylbutanoate

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3

InChI Key

CKWHSYRZDLWQFV-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.